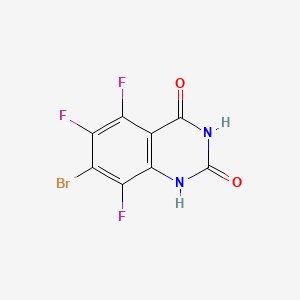
7-Bromo-5,6,8-trifluoroquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5,6,8-trifluoroquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5,6,8-trifluoroquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-diaminobenzoic acid and 2,3,4-trifluorobenzoyl chloride.
Formation of Intermediate: The initial step involves the reaction of 2,4-diaminobenzoic acid with 2,3,4-trifluorobenzoyl chloride in the presence of a base, such as triethylamine, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinazoline ring structure.
Bromination: The final step involves the bromination of the quinazoline ring using a brominating agent, such as bromine or N-bromosuccinimide, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5,6,8-trifluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride, potassium carbonate, or organometallic reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
7-Bromo-5,6,8-trifluoroquinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-5,6,8-trifluoroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its ability to bind to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-Bromoquinazoline-2,4(1H,3H)-dione: Lacks the trifluoro substitution, resulting in different chemical properties.
5,6,8-Trifluoroquinazoline-2,4(1H,3H)-dione: Lacks the bromine atom, leading to variations in reactivity and biological activity.
7-Chloro-5,6,8-trifluoroquinazoline-2,4(1H,3H)-dione: Substitution of bromine with chlorine alters its chemical behavior.
Uniqueness
The unique combination of bromine and three fluorine atoms in 7-Bromo-5,6,8-trifluoroquinazoline-2,4(1H,3H)-dione imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H2BrF3N2O2 |
|---|---|
Molecular Weight |
295.01 g/mol |
IUPAC Name |
7-bromo-5,6,8-trifluoro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H2BrF3N2O2/c9-2-4(11)3(10)1-6(5(2)12)13-8(16)14-7(1)15/h(H2,13,14,15,16) |
InChI Key |
IKLDDACDZRKSMB-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)Br)F)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















